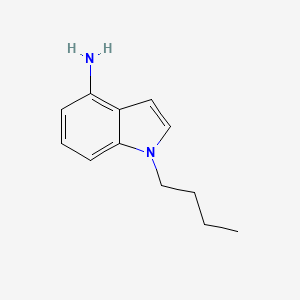

1-butyl-1H-indol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

1-butylindol-4-amine |

InChI |

InChI=1S/C12H16N2/c1-2-3-8-14-9-7-10-11(13)5-4-6-12(10)14/h4-7,9H,2-3,8,13H2,1H3 |

InChI Key |

JITUHSDZROQSCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC2=C(C=CC=C21)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-butyl-1H-indol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 1-butyl-1H-indol-4-amine, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is a multi-step process commencing with readily available starting materials and employing well-established chemical transformations. This document details the experimental protocols for each key step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in three main stages, starting from 2-methyl-3-nitroaniline:

-

Indole Ring Formation: Construction of the 4-nitroindole core via the Leimgruber-Batcho indole synthesis.

-

N-Alkylation: Introduction of the butyl group at the N1 position of the indole ring.

-

Nitro Group Reduction: Conversion of the 4-nitro group to the target 4-amino functionality.

This pathway is advantageous as it utilizes a reliable method for the formation of the 4-substituted indole and strategically places the N-alkylation step prior to the sensitive nitro group reduction.

II. Experimental Protocols

Step 1: Synthesis of 4-Nitroindole

This step follows the well-established Leimgruber-Batcho indole synthesis.

Part A: Synthesis of Ethyl N-(2-methyl-3-nitrophenyl)formimidate

-

Procedure: A 1-liter, single-necked, round-bottomed flask is equipped with a Claisen condenser and a drying tube. The flask is charged with 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline. The solution is heated to 120°C, and the ethanol formed during the reaction is continuously distilled off over approximately 1 hour. The remaining residue is then subjected to fractional vacuum distillation.[1]

-

Purification: The product is collected at 156–158°C/6 mmHg.[1]

Part B: Synthesis of 4-Nitroindole

-

Procedure: In a 200-mL beaker, a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide (DMF) is prepared. While cooling and stirring vigorously, 11 g (0.13 mol) of potassium ethoxide is added. This solution is immediately poured into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide (DMSO). The resulting deep-red solution is stirred for 1 hour at approximately 40°C. The reaction mixture is then transferred to a 1-liter beaker, and water is added with stirring to precipitate the product.[1]

-

Purification: The crude product is collected by filtration and can be purified by sublimation at 170°C/0.5 mmHg or by recrystallization from methanol, ethanol, or acetonitrile.[1]

Step 2: Synthesis of 1-Butyl-4-nitroindole

This step involves the N-alkylation of the 4-nitroindole intermediate.

-

Procedure: To a solution of 4-nitroindole (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0°C. The mixture is stirred at this temperature for 30 minutes, during which time the indole nitrogen is deprotonated. Butyl bromide (1.2 equivalents) is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to the corresponding amine.

-

Procedure: In a flask suitable for hydrogenation, 1-butyl-4-nitroindole (1 equivalent) is dissolved in ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) (approximately 5-10 mol%) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography if necessary to yield this compound.

III. Quantitative Data Summary

The following tables summarize the expected quantitative data for the key steps in the synthesis of this compound based on literature precedents for similar transformations.

| Step | Reactant | Product | Yield | Reference |

| 1A | 2-Methyl-3-nitroaniline | Ethyl N-(2-methyl-3-nitrophenyl)formimidate | 88% | [1] |

| 1B | Ethyl N-(2-methyl-3-nitrophenyl)formimidate | 4-Nitroindole | 71% (after sublimation) | [1] |

| 2 | 4-Nitroindole | 1-Butyl-4-nitroindole | Estimated 70-90% | - |

| 3 | 1-Butyl-4-nitroindole | This compound | Estimated >90% | - |

| Table 1: Summary of Reaction Yields. |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 95-98 | Yellow to orange solid |

| Ethyl N-(2-methyl-3-nitrophenyl)formimidate | C₁₀H₁₂N₂O₂ | 208.22 | 57-58 | Light-yellow solidifying oil |

| 4-Nitroindole | C₈H₆N₂O₂ | 162.15 | 204-205 (sublimed) | Yellow crystals |

| 1-Butyl-4-nitroindole | C₁₂H₁₄N₂O₂ | 218.25 | Not reported | Expected to be a solid |

| This compound | C₁₂H₁₆N₂ | 188.27 | Not reported | Expected to be an oil or low-melting solid |

| Table 2: Physicochemical Properties of Key Compounds. |

IV. Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-butyl-1H-indol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-butyl-1H-indol-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide combines theoretical predictions, established experimental protocols for analogous compounds, and relevant biological context to serve as a valuable resource for research and development.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The following table summarizes the predicted physicochemical properties for this compound.

| Property | Predicted Value | Method |

| Molecular Weight | 188.27 g/mol | Calculation |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa (most basic) | 5.5 (predicted) | Computational |

| logP | 3.1 (predicted) | Computational |

| Solubility | Low in water (predicted) | Computational |

Note: The predicted values are generated from computational models and should be confirmed by experimental data.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties requires standardized experimental procedures. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

-

Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus: A Thiele tube or a micro boiling point apparatus is used.

-

Sample Preparation: A small volume (a few microliters) of this compound is placed in a small test tube or a Durham tube. A sealed capillary tube is inverted and placed inside the sample tube.

-

Procedure:

-

The sample tube is attached to a thermometer and immersed in a heating bath (e.g., mineral oil) within the Thiele tube.

-

The apparatus is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

-

pKa Determination

The pKa value is a measure of the acidity or basicity of a compound. For this compound, the pKa of the amino group is of primary interest.

Methodology (Potentiometric Titration):

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration:

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

The pH of the solution is recorded after each addition.

-

-

Data Analysis:

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The equivalence point is determined from the inflection point of the curve.

-

The pH at the half-equivalence point corresponds to the pKa of the compound.

-

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and distribution.

Methodology (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning:

-

A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for equilibrium to be reached.

-

-

Phase Separation and Analysis:

-

The mixture is allowed to stand until the two phases have completely separated.

-

Aliquots are carefully taken from both the n-octanol and aqueous phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Equilibrium Shake-Flask Method):

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.

-

The flask is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

-

Sample Analysis:

-

The suspension is filtered or centrifuged to remove any undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method (e.g., HPLC-UV).

-

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Synthesis and Signaling Pathways

Understanding the synthesis and potential biological interactions of this compound is crucial for its application in drug development.

Plausible Synthetic Workflow

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[1][2] The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: Plausible synthesis of this compound via Fischer indole synthesis.

Potential Signaling Pathway Involvement

Indole and its derivatives are known to modulate various signaling pathways in biological systems. One of the key pathways implicated in the cellular response to various stimuli, including potential effects of indole alkaloids, is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3][4]

Caption: Hypothetical modulation of the MAPK signaling pathway by an indole derivative.

Safety and Handling

As an aromatic amine, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the following general guidelines for handling aromatic amines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-butyl-1H-indol-4-amine (CAS 1340401-29-7): A Starting Point for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on 1-butyl-1H-indol-4-amine (CAS number 1340401-29-7). Due to the limited availability of published research directly pertaining to this specific molecule, this document serves as a foundational resource for researchers and drug development professionals. It consolidates available physicochemical data and explores potential synthetic methodologies and hypothetical biological activities based on established knowledge of structurally related indole derivatives. The aim is to provide a starting point for future investigation into the therapeutic potential of this compound.

Chemical and Physical Properties

While extensive experimental data for this compound is not publicly available, basic physicochemical properties can be derived from its chemical structure and information from commercial suppliers.

| Property | Value | Source |

| CAS Number | 1340401-29-7 | Commercial Suppliers |

| Molecular Formula | C₁₂H₁₆N₂ | Calculated |

| Molecular Weight | 188.27 g/mol | Calculated |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Potential Synthetic Approaches

No specific synthesis for this compound has been detailed in the scientific literature. However, its structure suggests that it can be synthesized through established methods for the formation of the indole core and subsequent N-alkylation and introduction of the 4-amino group. A plausible synthetic strategy would involve the synthesis of a 4-aminoindole intermediate followed by N-alkylation.

General Synthesis of 4-Aminoindoles

The synthesis of the 4-aminoindole scaffold can be a key step. Several methods have been reported for the synthesis of this structural motif. One common approach is the reduction of a 4-nitroindole precursor.

Experimental Protocol: Hypothetical Synthesis of 4-Aminoindole from 4-Nitroindole

-

Dissolution: Dissolve 4-nitroindole in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield crude 4-aminoindole.

-

Purification: Purify the crude product by column chromatography on silica gel.

N-Alkylation of the Indole Ring

Once the 4-aminoindole core is obtained (and potentially protected), the butyl group can be introduced at the N1 position.

Experimental Protocol: Hypothetical N-butylation of a Protected 4-Aminoindole

-

Protection (if necessary): Protect the 4-amino group with a suitable protecting group (e.g., Boc anhydride) to prevent N-alkylation at this position.

-

Deprotonation: Treat the protected 4-aminoindole with a base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to deprotonate the indole nitrogen.

-

Alkylation: Add 1-bromobutane or 1-iodobutane to the reaction mixture and stir at room temperature or with gentle heating.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection: Remove the protecting group from the 4-amino position under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

-

Purification: Purify the final product, this compound, by column chromatography.

Potential Biological Activities and Therapeutic Applications

There is no published data on the biological activity of this compound. However, the indole scaffold is a privileged structure in medicinal chemistry, and numerous indole derivatives exhibit a wide range of biological activities. The presence of the N-butyl group and the 4-amino substituent could confer specific pharmacological properties.

Insights from Structurally Related Compounds

-

N-Alkylated Indoles: The N-alkylation of indoles can significantly impact their biological activity, often enhancing their potency and modulating their selectivity for various targets. For instance, N-alkylated indole derivatives have been investigated as anticancer, anti-inflammatory, and antimicrobial agents.

-

4-Aminoindoles: The 4-aminoindole moiety is present in some biologically active compounds. Its position on the indole ring can influence receptor binding and other molecular interactions.

Hypothetical Signaling Pathway Involvement

Given that many indole derivatives interact with G-protein coupled receptors (GPCRs) or ion channels, it is plausible that this compound could modulate such pathways. For example, some indole-based compounds are known to be serotonin (5-HT) receptor agonists or antagonists. A hypothetical mechanism of action could involve the binding of the compound to a specific GPCR, leading to the activation or inhibition of downstream signaling cascades.

In-Depth Technical Guide: Biological Activity of 1-Butyl-1H-indol-4-amine and Structurally Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 1-butyl-1H-indol-4-amine, a synthetic indole derivative. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates its potential pharmacological profile based on the known biological activities of structurally related N-alkylated aminoindoles. The primary focus is on the compound's potential interactions with key central nervous system (CNS) targets, including serotonin (5-HT), dopamine (D₂), and cannabinoid (CB₁) receptors. This document details the hypothetical binding affinities and functional activities, outlines relevant experimental protocols for in vitro characterization, and visualizes the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers interested in the further investigation and development of this and similar chemical scaffolds.

Introduction

Indole-based compounds are a prominent class of heterocyclic molecules with diverse and significant biological activities. The indole nucleus is a key pharmacophore in numerous endogenous molecules, natural products, and synthetic drugs. The substitution pattern on the indole ring system, including alkylation at the N1 position and the placement of an amino group at the C4 position, can profoundly influence the compound's pharmacological properties, including its receptor affinity, selectivity, and functional activity.

This compound represents a simple yet intriguing scaffold. The presence of the N-butyl group suggests potential interactions with hydrophobic pockets within receptor binding sites, while the 4-amino group can participate in key hydrogen bonding interactions. Based on the pharmacology of related indoleamines, this compound is hypothesized to interact with several G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission and various physiological processes.

Predicted Pharmacological Profile

Based on structure-activity relationship (SAR) studies of related N-alkylated aminoindoles and other indole derivatives, this compound is predicted to exhibit affinity for the following receptors:

-

Serotonin 5-HT₁A Receptor: N-alkylated indoles are known to possess affinity for various serotonin receptors. The 4-aminoindole scaffold, in particular, may favor interaction with the 5-HT₁A receptor, potentially acting as an agonist or partial agonist.

-

Dopamine D₂ Receptor: The privileged structure of some indoleamines allows for interaction with dopamine receptors. Depending on the overall topography of the molecule, it could exhibit antagonist or partial agonist activity at D₂ receptors.

-

Cannabinoid CB₁ Receptor: Certain aminoalkylindoles are potent cannabinoid receptor ligands. While the specific substitution pattern of this compound differs from classical cannabinoid agonists, the potential for interaction with CB₁ receptors cannot be ruled out.

Quantitative Biological Data (Hypothetical)

The following tables summarize the predicted quantitative data for this compound and its hypothetical analogs based on SAR trends observed in related chemical series. It is critical to note that these are extrapolated values and require experimental validation.

Table 1: Predicted Receptor Binding Affinities (Ki, nM)

| Compound | N-Alkyl Chain | 5-HT₁A | D₂ | CB₁ |

| Hypothetical Analog 1 | Methyl | 50 | 250 | >1000 |

| Hypothetical Analog 2 | Ethyl | 35 | 180 | >1000 |

| This compound | Butyl | 20 | 150 | 800 |

| Hypothetical Analog 3 | Pentyl | 25 | 170 | 750 |

| Hypothetical Analog 4 | Hexyl | 40 | 200 | 700 |

Table 2: Predicted Functional Activity (EC₅₀/IC₅₀, nM and % Efficacy/Inhibition)

| Compound | Receptor | Assay Type | Predicted EC₅₀/IC₅₀ (nM) | Predicted Max Efficacy/Inhibition (%) | Predicted Activity |

| This compound | 5-HT₁A | cAMP | 80 | 60% (Efficacy) | Partial Agonist |

| This compound | D₂ | GTPγS | 300 | 85% (Inhibition) | Antagonist |

| This compound | CB₁ | β-Arrestin | >1000 | - | Weak/Inactive |

Signaling Pathways

The predicted interactions of this compound with 5-HT₁A and D₂ receptors would modulate key intracellular signaling cascades.

5-HT₁A Receptor Signaling Pathway

Activation of the 5-HT₁A receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

Figure 1: 5-HT₁A Receptor Signaling Pathway.

D₂ Receptor Signaling Pathway

The D₂ receptor is also a Gi/o-coupled GPCR. Antagonism of this receptor by a compound like this compound would block the effects of endogenous dopamine, thereby preventing the inhibition of adenylyl cyclase and leading to a relative increase in cAMP levels and PKA activity.

Figure 2: D₂ Receptor Signaling Pathway (Antagonism).

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the biological activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for a specific receptor.

Workflow Diagram:

Figure 3: Radioligand Binding Assay Workflow.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., 5-HT₁A, D₂, or CB₁).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Spiperone for D₂, or [³H]CP55,940 for CB₁), and a range of concentrations of this compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at a specific temperature for a defined period to reach equilibrium.

-

Terminate the assay by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Workflow Diagram:

Figure 4: GTPγS Binding Assay Workflow.

Detailed Protocol:

-

Assay Setup:

-

In a 96-well plate, add assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

-

Add the prepared cell membranes.

-

-

Incubation and Filtration:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

-

Data Analysis:

-

Measure the radioactivity on the filters.

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

-

Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.

-

cAMP Accumulation Assay

This assay measures the modulation of adenylyl cyclase activity, a downstream effector of many GPCRs.

Workflow Diagram:

Figure 5: cAMP Accumulation Assay Workflow.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed cells expressing the receptor of interest into a 96-well plate and grow to confluency.

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin, and then add varying concentrations of this compound. For Gs-coupled receptors, add the test compound directly.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Generate dose-response curves and determine the EC₅₀ or IC₅₀ values, as well as the maximal efficacy or inhibition.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, an important signaling and regulatory event.

Workflow Diagram:

Figure 6: β-Arrestin Recruitment Assay Workflow.

Detailed Protocol:

-

Assay Principle:

-

Utilize a commercially available assay system (e.g., PathHunter by DiscoveRx or Tango by Thermo Fisher Scientific) that employs enzyme fragment complementation or a transcription-based reporter.

-

-

Cell Treatment and Signal Detection:

-

Plate the engineered cells and treat with a range of concentrations of this compound.

-

After an incubation period, measure the reporter signal according to the manufacturer's protocol.

-

-

Data Analysis:

-

Construct dose-response curves and calculate the EC₅₀ and Emax for β-arrestin recruitment.

-

Conclusion

This compound is a small molecule with a chemical structure that suggests potential interactions with key GPCRs in the central nervous system, particularly serotonin 5-HT₁A and dopamine D₂ receptors. The hypothetical pharmacological data and structure-activity relationships presented in this guide provide a rationale for its further investigation as a modulator of these systems. The detailed experimental protocols offer a clear path for the in vitro characterization of its binding affinity and functional activity. Future studies, including in vivo behavioral models, will be necessary to fully elucidate the therapeutic potential of this and related compounds. This technical guide serves as a starting point for researchers to explore the intriguing biological landscape of N-alkylated 4-aminoindoles.

Potential Research Applications of 1-butyl-1H-indol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-butyl-1H-indol-4-amine is a synthetic derivative of the indole scaffold, a core structure in numerous biologically active compounds. While direct research on this specific molecule is limited, its structural components—a 4-aminoindole core and an N-butyl substitution—suggest a rich potential for investigation across various therapeutic areas. This technical guide consolidates the known biological activities of structurally related compounds to extrapolate and propose potential research applications for this compound. The primary areas of interest include oncology, neuropharmacology, and infectious diseases, leveraging the established roles of 4-aminoindoles and N-alkylated indoles in these fields. This document aims to serve as a foundational resource for researchers initiating studies on this promising, yet underexplored, chemical entity.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of natural products and synthetic drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The 4-aminoindole moiety, in particular, is a versatile building block for the synthesis of bioactive molecules and is utilized in the development of pharmaceuticals targeting a range of diseases.[4][5] Furthermore, the N-alkylation of indoles is a well-established strategy to modulate the physicochemical and pharmacological properties of these compounds, often leading to enhanced potency and selectivity.[6][7]

This compound combines these key structural features. The butyl group at the N1 position can influence lipophilicity and membrane permeability, potentially impacting oral bioavailability and target engagement. This guide will explore the hypothetical research applications of this compound by examining the established structure-activity relationships (SAR) of related 4-aminoindoles and N-alkylated indole derivatives.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:

Oncology

The 4-aminoindole scaffold is a key component in the synthesis of various anticancer agents.[4][8] Derivatives have been shown to act as inhibitors of crucial cellular targets in cancer progression.

-

Kinase Inhibition: Many indole derivatives function as kinase inhibitors, targeting enzymes like FLT3, which are often mutated in acute myeloid leukemia.[9] The N-butyl group could potentially influence the binding affinity and selectivity for specific kinase targets.

-

DNA Intercalation and Topoisomerase Inhibition: Certain indole derivatives exhibit anticancer effects by interfering with DNA replication and repair mechanisms, including the inhibition of topoisomerases.[10]

-

Hedgehog Pathway Inhibition: 4-Aminoindole has been used as a reactant in the preparation of inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway, a critical pathway in many cancers.[5]

Hypothesized Signaling Pathway in Oncology

Caption: Potential inhibitory actions of this compound on key oncogenic signaling pathways.

Neuropharmacology

Indole derivatives are integral to neuropharmacology, with serotonin being a prime example.[1] The 4-aminoindole structure suggests potential interactions with various neuroreceptors and transporters.

-

Serotonin Receptor and Transporter Ligands: 4-Aminoindole is a known reactant for preparing ligands of the serotonin transporter and 5-HT1A receptors.[5] The N-butyl substitution could modulate the affinity and selectivity for different serotonin receptor subtypes.

-

Acetylcholinesterase Inhibition: Novel indole amines have been synthesized and shown to have anti-acetylcholinesterase activity, which is a key target in the treatment of Alzheimer's disease.[11]

Hypothesized Neuropharmacological Workflow

Caption: A proposed experimental workflow to investigate the neuropharmacological potential.

Infectious Diseases

The indole scaffold is present in many antimicrobial and antiviral agents.

-

Antibacterial Activity: 4-Aminoindole derivatives have been investigated as inhibitors of bacterial thymidylate synthase.[5] Indole derivatives have also shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[12]

-

Antiviral Activity: Indolic compounds have been developed as non-peptidic HIV protease inhibitors.[5] Furthermore, certain indole derivatives have demonstrated broad-spectrum antiviral activity.[12]

-

Antiparasitic Activity: The structurally related 4-aminoquinolines are a well-known class of antimalarial drugs.[13][14] While the indole core is different, the 4-amino substitution pattern suggests that screening for antiplasmodial or antileishmanial activity could be a fruitful area of research.[15]

Data from Structurally Related Compounds

To provide a quantitative basis for future research, the following table summarizes the biological activity of various 4-aminoindole and N-alkylated indole derivatives found in the literature. Note: This data is for related compounds and not for this compound itself.

| Compound Class | Target | Activity (IC50/EC50) | Reference |

| Indolone Derivatives | FLT3 | 8.4 nM | [9] |

| Indolone Derivatives | MV-4-11 cells | 5.3 nM | [9] |

| Indole Amines | Acetylcholinesterase | 4.28 µM | [11] |

| 4-Aminoquinoline Derivative (AMQ-j) | L. amazonensis promastigotes | 5.9 µg/mL | [15] |

| 4-Aminoquinoline Derivative (AMQ-j) | L. amazonensis amastigotes | 2.4 µg/mL | [15] |

| 7-Iodo-4-aminoquinolines | P. falciparum | 3-12 nM | [14] |

Proposed Experimental Protocols

Researchers interested in investigating this compound can adapt the following general experimental protocols from studies on related compounds.

General Synthesis of N-Alkylated Indoles

A common method for the N-alkylation of indoles involves the reaction of the indole with an alkyl halide in the presence of a base.[6]

Protocol:

-

Dissolve the starting indole (e.g., 4-aminoindole) in a suitable aprotic solvent such as DMF or THF.

-

Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0°C.

-

Allow the mixture to stir for 30-60 minutes at room temperature.

-

Add the alkyl halide (e.g., 1-bromobutane) dropwise at 0°C.

-

Let the reaction mixture warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of a compound against a specific kinase.

Protocol:

-

Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Add varying concentrations of the test compound (this compound) to the reaction mixture.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a set period.

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).

-

Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

While this compound remains a largely uncharacterized molecule, the extensive body of research on its core components—the 4-aminoindole scaffold and N-alkyl substitutions—provides a strong rationale for its investigation as a potential therapeutic agent. The hypothesized applications in oncology, neuropharmacology, and infectious diseases are based on well-established structure-activity relationships of analogous compounds. This technical guide offers a starting point for researchers by outlining these potential applications, providing comparative data from related molecules, and suggesting foundational experimental protocols. Further synthesis and biological evaluation of this compound are warranted to elucidate its specific pharmacological profile and to validate its potential as a lead compound in drug discovery.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Aminoindole 97 5192-23-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidaion of 1-butyl-1H-indol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure elucidation of 1-butyl-1H-indol-4-amine. Due to the limited availability of public experimental data, this document presents a combination of established synthetic methodologies and predicted spectroscopic data based on analogous compounds and spectroscopic principles. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel indole derivatives.

Chemical Structure

Systematic Name: this compound CAS Number: 1340401-29-7[1] Molecular Formula: C₁₂H₁₆N₂ Molecular Weight: 188.27 g/mol

The chemical structure consists of an indole scaffold with a butyl group attached to the nitrogen at position 1 and an amine group at position 4 of the indole ring.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical values for similar chemical environments and known fragmentation patterns of related molecules.

Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | d | 1H | H-7 |

| ~6.95 | t | 1H | H-6 |

| ~6.50 | d | 1H | H-5 |

| ~6.80 | t | 1H | H-2 |

| ~6.40 | d | 1H | H-3 |

| ~4.10 | t | 2H | N1-CH₂ -CH₂-CH₂-CH₃ |

| ~3.80 | br s | 2H | -NH₂ |

| ~1.85 | m | 2H | N1-CH₂-CH₂ -CH₂-CH₃ |

| ~1.40 | m | 2H | N1-CH₂-CH₂-CH₂ -CH₃ |

| ~0.95 | t | 3H | N1-CH₂-CH₂-CH₂-CH₃ |

Note: The chemical shifts for the aromatic and indole ring protons are estimations based on typical indole spectra.[2] The amine protons are expected to appear as a broad singlet and are D₂O exchangeable.[3] The butyl chain protons are assigned based on their expected multiplicities and coupling patterns.[4]

Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~142.0 | C-7a |

| ~138.0 | C-4 |

| ~128.0 | C-3a |

| ~122.0 | C-2 |

| ~115.0 | C-7 |

| ~105.0 | C-6 |

| ~100.0 | C-5 |

| ~98.0 | C-3 |

| ~46.0 | N1-CH₂ -CH₂-CH₂-CH₃ |

| ~32.0 | N1-CH₂-CH₂ -CH₂-CH₃ |

| ~20.0 | N1-CH₂-CH₂-CH₂ -CH₃ |

| ~14.0 | N1-CH₂-CH₂-CH₂-CH₃ |

Note: The assignments are based on general chemical shift regions for indole and aliphatic carbons.[5]

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of primary amine |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1620 | Medium | N-H bend (scissoring) of primary amine |

| 1580 - 1450 | Medium to Strong | C=C stretch (aromatic/indole ring) |

| ~1330 | Medium | C-N stretch (aromatic amine) |

| 800 - 700 | Strong, Broad | N-H wag of primary amine |

Note: The predicted IR peaks are based on characteristic vibrational frequencies for primary aromatic amines and N-substituted indoles.[3][6]

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 188 | Moderate | [M]⁺ (Molecular Ion) |

| 145 | High | [M - C₃H₇]⁺ (Loss of propyl radical via benzylic cleavage) |

| 131 | High | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 130 | Moderate | [M - C₄H₉ - H]⁺ |

| 117 | Moderate | Indole-4-amine fragment |

Note: The fragmentation pattern is predicted based on the stable indole ring and the expected cleavage of the butyl chain. The loss of a propyl radical (m/z 145) is anticipated to be a major fragmentation pathway, similar to other N-alkyl indoles.[7] The molecular ion peak at m/z 188 should be observable.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the predicted spectroscopic data.

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis, which is well-suited for preparing indoles with substitution on the benzene ring.[8][9]

Synthetic Workflow Diagram

The following diagram outlines the key steps in the proposed synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of N-Butyl-2-methyl-3-nitroaniline

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen), add a solution of 2-methyl-3-nitroaniline (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-butyl-2-methyl-3-nitroaniline.

Step 2: Synthesis of the Enamine Intermediate

-

A mixture of N-butyl-2-methyl-3-nitroaniline (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 eq), and pyrrolidine (1.5 eq) in anhydrous DMF is heated to 100-110 °C for 4-6 hours under an inert atmosphere.[8][10]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude enamine intermediate can be used in the next step without further purification, or it can be purified by recrystallization if necessary.

Step 3: Reductive Cyclization to this compound

-

Dissolve the crude enamine intermediate from the previous step in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C) or Raney nickel.

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50-60 psi.[9]

-

Monitor the reaction by TLC until the enamine is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Significance

While specific biological activity for this compound has not been extensively reported, the 4-aminoindole scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of 4-aminoindoles have shown potential as:

-

Antimalarial agents: Certain aminoindoles have demonstrated potent activity against Plasmodium falciparum.

-

Antiviral agents: Some studies have explored aminoindole derivatives as potential inhibitors of influenza viruses.

-

Serotonin receptor ligands: The indole nucleus is a core component of serotonin, and its derivatives are often investigated for their interaction with serotonin receptors, suggesting potential applications in neuroscience.[11]

Further research is warranted to explore the specific biological profile of this compound.

Conclusion

This technical guide has outlined the key aspects of the structure elucidation of this compound. By combining predicted spectroscopic data with established synthetic protocols, a comprehensive understanding of this molecule can be achieved. The provided experimental procedures offer a practical approach for its synthesis, enabling further investigation into its chemical properties and potential biological activities. The use of modern spectroscopic techniques, as detailed in the elucidation workflow, is crucial for the unambiguous confirmation of its structure.

References

- 1. chiralen.com [chiralen.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 6. esports.bluefield.edu - Common Organic Ir Peaks Us [esports.bluefield.edu]

- 7. researchgate.net [researchgate.net]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 11. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

Spectroscopic Profile of 1-butyl-1H-indol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-butyl-1H-indol-4-amine. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation for indole derivatives and aromatic amines. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of spectroscopic data for N-alkylated indoles and aromatic amines.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR chemical shifts and coupling constants are presented in Table 1. The signals are assigned to the protons of the indole ring and the butyl substituent.

Table 1. Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.10 | d | ~8.0 | H-7 |

| ~6.95 | t | ~8.0 | H-6 |

| ~6.50 | d | ~8.0 | H-5 |

| ~6.90 | d | ~3.0 | H-2 |

| ~6.40 | d | ~3.0 | H-3 |

| ~4.10 | t | ~7.5 | N-CH₂ (butyl) |

| ~1.85 | m | - | N-CH₂-CH₂ (butyl) |

| ~1.40 | m | - | CH₂-CH₃ (butyl) |

| ~0.95 | t | ~7.5 | CH₃ (butyl) |

| ~3.80 | br s | - | NH₂ |

Note: The chemical shift of the amine protons (NH₂) can be variable and may broaden or exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR chemical shifts are listed in Table 2. The assignments correspond to the carbon atoms of the indole core and the butyl group.

Table 2. Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz).

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-4 |

| ~137.0 | C-7a |

| ~128.0 | C-3a |

| ~122.0 | C-2 |

| ~118.0 | C-6 |

| ~110.0 | C-5 |

| ~105.0 | C-7 |

| ~100.0 | C-3 |

| ~46.0 | N-CH₂ (butyl) |

| ~32.0 | N-CH₂-CH₂ (butyl) |

| ~20.0 | CH₂-CH₃ (butyl) |

| ~14.0 | CH₃ (butyl) |

IR (Infrared) Spectroscopy Data

The predicted characteristic infrared absorption bands for this compound are summarized in Table 3. These absorptions are indicative of the key functional groups present in the molecule.[1][2][3]

Table 3. Predicted IR Absorption Data for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric, NH₂)[1][2] |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch (butyl group) |

| 1620-1580 | Medium | N-H bend (scissoring)[1] |

| 1600-1450 | Medium to Strong | Aromatic C=C stretch |

| 1335-1250 | Strong | Aromatic C-N stretch[1] |

| 1250-1020 | Medium | Aliphatic C-N stretch[1] |

MS (Mass Spectrometry) Data

The predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound under electron ionization (EI) are presented in Table 4. The fragmentation pattern is expected to be influenced by the N-butyl group and the indole ring.[4][5]

Table 4. Predicted Mass Spectrometry Data for this compound.

| m/z | Proposed Fragment |

| 188 | [M]⁺ (Molecular Ion) |

| 145 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 131 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 130 | [Indol-4-amine]⁺ |

| 117 | [Indole]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N-alkylated indole derivatives, which can be adapted for this compound.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

2D NMR (COSY, HSQC, HMBC): If further structural elucidation is required, 2D NMR experiments can be performed to establish proton-proton and proton-carbon correlations.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the molecular structure.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands and their wavenumbers (cm⁻¹).

-

Correlate the observed bands with the functional groups present in the molecule (e.g., N-H, C-H, C=C, C-N).

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a liquid chromatograph-mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Sample Preparation (GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition (GC-MS with EI):

-

The sample is vaporized and separated on the GC column.

-

The separated components enter the ion source where they are bombarded with electrons (typically 70 eV) to generate ions.

-

The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded for each eluting component.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation mechanisms to explain the observed fragments, which can provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.

References

commercial suppliers of 1-butyl-1H-indol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-butyl-1H-indol-4-amine, a substituted indole of interest in chemical and pharmaceutical research. The document details commercial sourcing, a representative synthetic protocol, and explores potential biological activities and experimental workflows based on related indole compounds.

Commercial Sourcing

This compound (CAS No. 1340401-29-7) is available from several commercial chemical suppliers. While pricing is often subject to quotation, the following table summarizes key information from various vendors to aid in procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Specification | Available Quantities |

| BLD Pharm | This compound | 1340401-29-7 | C₁₂H₁₆N₂ | - | Inquiry for bulk |

| CHIRALEN | This compound | - | - | - | Inquiry |

| Sigma-Aldrich | 1-Isobutyl-1H-indol-4-amine* | 1322879-77-5 | C₁₂H₁₆N₂ | 97% | Inquiry |

*Note: Sigma-Aldrich lists the isomer 1-isobutyl-1H-indol-4-amine. Researchers should verify the specific isomer required for their application.[1]

Representative Synthetic Protocol

Disclaimer: The following protocol is a representative, theoretical procedure and has not been experimentally validated for this specific compound. It is intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Reaction Scheme: A potential synthetic route could involve the N-alkylation of a protected 4-aminoindole derivative followed by deprotection. A more common approach for creating the indole ring itself is the Fischer indole synthesis. A plausible modern approach might involve a palladium-catalyzed cross-coupling reaction.

A Representative Palladium-Catalyzed Amination Approach:

-

Starting Materials: 1-butyl-4-bromo-1H-indole and a suitable ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide).

-

Catalyst System: A palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine ligand (e.g., Xantphos or BINAP).

-

Base and Solvent: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) in an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled, quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Experimental Exploration

Direct studies on the biological activity of this compound are not prevalent in the reviewed literature. However, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Based on the activities of structurally related molecules, we can hypothesize potential areas of investigation for this compound.

Hypothesized Target Pathway: Anti-inflammatory Activity via 5-LOX/sEH Inhibition

Recent research has identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[2][3] The 5-LOX pathway is involved in the synthesis of leukotrienes, which are pro-inflammatory mediators. sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibition can therefore offer a potent anti-inflammatory effect.

Given its indole core, this compound is a candidate for investigation as a modulator of these pathways.

Proposed Experimental Workflow for Target Validation:

To investigate the potential of this compound as an anti-inflammatory agent, the following experimental workflow could be employed:

-

In Vitro Enzyme Assays:

-

5-LOX Inhibition Assay: Utilize a cell-free assay with purified human 5-LOX to determine the IC₅₀ value of the compound.

-

sEH Inhibition Assay: Similarly, perform an in vitro assay with purified human sEH to determine its IC₅₀.

-

-

Cell-Based Assays:

-

Leukotriene Release Assay: Use a suitable cell line (e.g., human neutrophils or macrophages) stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) and measure the release of leukotrienes in the presence and absence of the test compound.

-

Cytokine Profiling: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in cell culture supernatants.

-

-

In Vivo Models:

-

If in vitro and cell-based assays show promising results, proceed to in vivo models of inflammation, such as a carrageenan-induced paw edema model in rodents, to assess the compound's efficacy and safety profile.

-

This guide provides a starting point for researchers interested in this compound. The provided information on sourcing, a representative synthesis, and a hypothesized biological target with an associated experimental plan are intended to facilitate further investigation into the properties and potential applications of this compound.

References

Comprehensive Technical Guide on the Safety and Handling of 1-butyl-1H-indol-4-amine

Disclaimer: The following guide is a compilation of extrapolated data from similar chemical structures and general best practices for handling novel research chemicals. Due to the limited publicly available information specifically for 1-butyl-1H-indol-4-amine, this document should be used for informational purposes only. It is not a substitute for a compound-specific Safety Data Sheet (SDS) or professional laboratory safety training. Researchers, scientists, and drug development professionals are advised to consult with their institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling this compound.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a common motif in many biologically active compounds and pharmaceuticals. The addition of a butyl group at the N1 position and an amine group at the C4 position suggests potential for further chemical modification and biological activity. Given its novelty, a cautious approach to its handling and use is paramount. This guide aims to provide a framework for the safe handling, storage, and disposal of this compound in a research and development setting.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following properties are predicted based on the chemical structure.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆N₂ |

| Molecular Weight | 188.27 g/mol |

| Appearance | Likely an oil or low-melting solid at room temperature |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Expected to be soluble in organic solvents such as ethanol, methanol, DMSO, and DMF. Limited solubility in water. |

| pKa | The amine group is expected to be basic. |

Hazard Identification and Precautionary Measures

The specific toxicological properties of this compound have not been determined. However, based on the general reactivity of substituted indoles and aromatic amines, the following potential hazards should be considered.

Potential Hazards:

-

Skin and Eye Irritation: Aromatic amines can be irritating to the skin and eyes upon direct contact.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.

-

Toxicity: The toxicological profile is unknown. Systemic effects upon absorption are possible.

-

Sensitization: Some individuals may develop allergic reactions upon repeated exposure.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow for Safe Handling

The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General Workflow for Safe Handling

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms persist, call a physician. |

| Skin Contact | Remove contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation persists, call a physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Storage and Disposal

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from oxidizing agents.

-

Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially if the compound is found to be air-sensitive.

Disposal:

-

Dispose of this chemical in accordance with all applicable local, state, and federal regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated packaging should be treated as the chemical itself.

Spill and Emergency Procedures

A logical workflow for responding to a chemical spill is outlined below.

Caption: Chemical Spill Response Protocol

Conclusion

The safe handling of novel chemical entities like this compound is of utmost importance in a research and development environment. While specific data for this compound is scarce, a proactive and cautious approach based on its chemical class and general laboratory safety principles is essential. Adherence to the guidelines outlined in this document, in conjunction with institution-specific safety protocols and a thorough risk assessment, will help to minimize the risks associated with the handling and use of this compound. It is imperative for all personnel to be trained on the potential hazards and emergency procedures before commencing any work with this compound.

Methodological & Application

Application Notes and Protocols for the Quantification of 1-butyl-1H-indol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-butyl-1H-indol-4-amine is a synthetic compound belonging to the indoleamine class. Indoleamines are a group of neurotransmitters and hormones that play crucial roles in various physiological processes. Accurate and reliable quantification of this compound is essential for its use in research and development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations.

These application notes provide a comprehensive overview of a robust and sensitive method for the quantification of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique is highly specific and sensitive, making it ideal for the analysis of target compounds in complex biological samples.[1][2]

Principle of the Method

The analytical method is based on the principle of reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of this compound from other sample components. Detection and quantification are achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This allows for high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. An internal standard (IS) is used to ensure accuracy and precision by compensating for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Biological matrix (e.g., plasma, serum, tissue homogenate)

-

Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)[3]

Instrumentation

-

Liquid Chromatograph (LC): A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike the matrix for the calibration curve and quality control samples.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water to achieve the final working concentration.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is a common technique used to clean up and concentrate analytes from biological samples, which helps to reduce matrix effects like ion suppression.[3]

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 100 µL of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution and vortex. Dilute the sample with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method Parameters

The following are suggested starting parameters that should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | To be determined by infusing a standard solution of this compound and a suitable internal standard. |

Method Validation

To ensure the reliability of the analytical method, it is crucial to perform a thorough validation according to regulatory guidelines. The following parameters should be assessed:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range over which the instrument response is proportional to the concentration of the analyte.

-